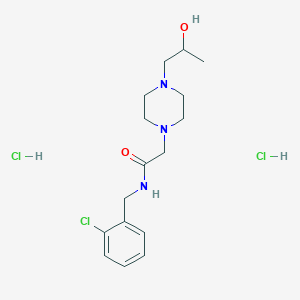
N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C16H26Cl3N3O2 and its molecular weight is 398.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide dihydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article summarizes the compound's biological activity, including antimicrobial properties, cytotoxicity profiles, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₈H₂₁ClN₄O₂S
- Molecular Weight : 398.8 g/mol
- CAS Number : 1396869-44-5
Biological Activity Overview
The compound's biological activity can be classified into several categories:
-
Antimicrobial Activity
- Several studies have investigated the antimicrobial efficacy of compounds related to N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide. For instance, derivatives of similar structures have shown promising activity against gram-positive bacteria and mycobacteria, with some exhibiting submicromolar potency against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
- A recent study highlighted that specific piperazine derivatives demonstrated significant antibacterial properties, outperforming traditional antibiotics like ampicillin and isoniazid .
-
Cytotoxicity Profiles
- The cytotoxic effects of this compound were evaluated against various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity, sparing normal mammalian cells while effectively reducing the viability of cancer cells .
- In vitro studies have indicated that certain structural modifications enhance the selectivity and potency of related compounds against cancer cell lines .
- Mechanism of Action
Data Tables
| Activity Type | Target Organisms | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | < 1 | Effective against MRSA |
| Cytotoxicity | Cancer cell lines | 5 - 20 | Selective towards cancer cells |
| Antimycobacterial | Mycobacterium tuberculosis | < 5 | Comparable to standard treatments |
Case Studies
-
Study on Antimicrobial Efficacy :
A series of piperazine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds structurally related to N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide showed enhanced activity against both gram-positive bacteria and mycobacterial strains compared to existing antibiotics . -
Cytotoxicity Assessment :
In a study assessing the cytotoxic effects on various cancer cell lines, derivatives exhibited a range of IC50 values, with some showing lower toxicity to primary mammalian cells than traditional chemotherapeutics . This suggests a potential for developing targeted therapies with reduced side effects.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2.2ClH/c1-13(21)11-19-6-8-20(9-7-19)12-16(22)18-10-14-4-2-3-5-15(14)17;;/h2-5,13,21H,6-12H2,1H3,(H,18,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVIRRCIQVKXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC(=O)NCC2=CC=CC=C2Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














